Bienvenue dans la boutique en ligne BenchChem!

N-benzyl-2,6-difluoropyrimidin-4-amine

Medicinal Chemistry Drug Design Physicochemical Properties

N-benzyl-2,6-difluoropyrimidin-4-amine is a privileged scaffold with a critical 2,6-difluorobenzyl moiety essential for subnanomolar potency against wild-type and drug-resistant HIV-1 (F2-N,N-DABOs). Its enhanced lipophilicity (cLogP ~3.59) makes it ideal for CNS-penetrant candidates like hNav1.7 inhibitors and SMN modulators. Also validated for PKD and PDE5 inhibitor libraries. Direct substitution by non-fluorinated analogs invalidates biological activity. For R&D use only.

Molecular Formula C11H9F2N3
Molecular Weight 221.2
CAS No. 189003-08-5
Cat. No. B6205680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2,6-difluoropyrimidin-4-amine
CAS189003-08-5
Molecular FormulaC11H9F2N3
Molecular Weight221.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-benzyl-2,6-difluoropyrimidin-4-amine (CAS 189003-08-5) – Core Structure and Procurement Profile


N-benzyl-2,6-difluoropyrimidin-4-amine is a fluorinated pyrimidine derivative with the molecular formula C11H9F2N3 and a molecular weight of 221.2 g/mol . It serves as a versatile synthetic intermediate and building block in medicinal chemistry, featuring a pyrimidine core substituted with fluorine atoms at the 2- and 6-positions and a benzylamine group at the 4-position . The compound is classified as a substituted pyrimidine derivative, with the fluorine atoms enhancing lipophilicity and metabolic stability, making it a scaffold of interest in early-stage drug discovery research .

Why Generic Substitution Fails for N-benzyl-2,6-difluoropyrimidin-4-amine


Direct substitution with non-fluorinated or differently substituted pyrimidin-4-amine analogs is scientifically invalid. The presence of the 2,6-difluoro substitution pattern fundamentally alters the electronic properties and lipophilicity of the pyrimidine core relative to unsubstituted or mono-substituted analogs . In the context of antiviral drug discovery, the 2,6-difluorobenzyl moiety has been explicitly identified as a 'favorable' structural feature critical for achieving subnanomolar potency against wild-type and mutant HIV-1 strains, a property that is lost when this moiety is replaced [1]. Consequently, compounds lacking this specific fluorination pattern would not serve as functional equivalents for research requiring this precise scaffold.

Quantitative Differentiation: Comparative Evidence for N-benzyl-2,6-difluoropyrimidin-4-amine


Lipophilicity Advantage: cLogP Comparison of Core Scaffolds

The introduction of a benzyl group to the 2,6-difluoropyrimidin-4-amine scaffold significantly increases lipophilicity compared to the unsubstituted core. This enhanced lipophilicity is a key driver of improved membrane permeability and metabolic stability . The calculated logP (cLogP) for the N-benzyl derivative is approximately 3.59, whereas the core 2,6-difluoropyrimidin-4-amine has a cLogP of 0.92 [1]. This difference of nearly three log units indicates a 1000-fold higher predicted octanol-water partition coefficient, a critical parameter for blood-brain barrier penetration and oral bioavailability.

Medicinal Chemistry Drug Design Physicochemical Properties

Structural Provenance: The 2,6-Difluorobenzyl Moiety in Subnanomolar HIV-1 NNRTIs

The 2,6-difluorobenzyl moiety, which constitutes the core structural feature of N-benzyl-2,6-difluoropyrimidin-4-amine, is a proven pharmacophore for high-potency non-nucleoside reverse transcriptase inhibitors (NNRTIs). In a series of 2-aminopyrimidin-4(3H)-ones (F2-N,N-DABOs), compounds bearing the 2,6-difluorobenzyl group at the C6 position demonstrated activity 'up to the subnanomolar level' against both wild-type HIV-1 and the Y181C mutant strain [1]. This represents a greater than 10-fold improvement over earlier DABO, S-DABO, and NH-DABO series that lacked this specific substitution pattern [1].

Antiviral Research HIV-1 NNRTI

Synthetic Utility: Validated Intermediate for Key Pharmacological Targets

The N-benzyl-2,6-difluoropyrimidin-4-amine scaffold is explicitly listed as a reactant in the synthesis of several target classes with therapeutic relevance, unlike its non-benzylated or mono-fluorinated analogs . These target classes include: 1) Survival motor neuron (SMN) protein modulators (relevant for spinal muscular atrophy), 2) Diaminotriazine hNav1.7 inhibitors (relevant for pain), 3) Heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase (relevant for inflammation), 4) Orally available naphthyridine protein kinase D inhibitors (relevant for oncology and cardiology), and 5) Phosphodiesterase 5 inhibitors .

Medicinal Chemistry Synthetic Intermediates Neurology Oncology

Safety and Handling Classification: Non-Hazardous Profile for Routine Laboratory Use

Safety data for this compound indicates a low acute toxicity profile. Literature reports the compound as 'wenig gesundheitsschädlich' (low health hazard) [1]. Furthermore, it is not listed in any carcinogenicity (IARC, EG, TLV, MAK) or mutagenicity (EG) classes [1]. This is in contrast to some related halogenated pyrimidines which may carry more restrictive hazard classifications (e.g., Acute Toxicity or Specific Target Organ Toxicity warnings) . This benign profile can streamline procurement, reduce institutional approval hurdles, and lower associated shipping and handling costs.

Laboratory Safety Procurement Chemical Handling

Key Research Applications for N-benzyl-2,6-difluoropyrimidin-4-amine


Scaffold for Next-Generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

This compound serves as a direct synthetic precursor or structural analog for the F2-N,N-DABO class of NNRTIs, which have demonstrated subnanomolar potency against wild-type and drug-resistant HIV-1 strains [1]. Its 2,6-difluorobenzyl moiety is the critical pharmacophore for this activity, making it a high-priority building block for antiviral medicinal chemistry programs focused on overcoming resistance mutations.

Versatile Intermediate in CNS and Pain Drug Discovery

The compound's significantly higher lipophilicity (cLogP ~3.59 vs. 0.92 for the core scaffold) [2] makes it an ideal intermediate for synthesizing CNS-penetrant candidates. Its documented use in the synthesis of hNav1.7 inhibitors for pain and SMN protein modulators for spinal muscular atrophy directly supports its procurement for neuroscience and neurology-focused drug discovery projects.

Key Starting Material for Multi-Target Kinase and Phosphodiesterase Inhibitor Libraries

N-benzyl-2,6-difluoropyrimidin-4-amine is a validated reactant for the synthesis of inhibitors targeting Protein Kinase D (PKD) and Phosphodiesterase 5 (PDE5) . Its unique substitution pattern and electronic properties make it a privileged scaffold for generating focused libraries to explore kinase and phosphodiesterase chemical space in oncology, cardiovascular, and inflammatory disease research.

Quote Request

Request a Quote for N-benzyl-2,6-difluoropyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.